molecular formula C17H14FN3O2S B2725000 N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide CAS No. 391863-14-2

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B2725000
CAS No.: 391863-14-2
M. Wt: 343.38
InChI Key: HRWCWTRWDQRBRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide is a chemical compound that belongs to the class of thiadiazole derivatives

Biochemical Analysis

Biochemical Properties

It is known that thiadiazole derivatives, which this compound is a part of, have shown significant therapeutic potential . They have the ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .

Cellular Effects

Some thiadiazole derivatives have demonstrated higher inhibitory activities than cisplatin, a common chemotherapy drug . This suggests that this compound may have significant effects on cellular processes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

It is known that thiadiazole derivatives tend to show significant therapeutic potential . This suggests that this compound may have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

Some thiadiazole derivatives have shown to be highly effective at low doses (30 mg/kg) with no toxicity . This suggests that this compound may have similar dosage effects.

Metabolic Pathways

It is known that thiadiazole derivatives have the ability to disrupt processes related to DNA replication . This suggests that this compound may interact with enzymes or cofactors involved in these pathways.

Transport and Distribution

It is known that thiadiazole derivatives have the ability to disrupt processes related to DNA replication . This suggests that this compound may interact with transporters or binding proteins and may have effects on its localization or accumulation.

Subcellular Localization

It is known that thiadiazole derivatives have the ability to disrupt processes related to DNA replication . This suggests that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide typically involves the reaction of 4-fluorobenzoyl chloride with thiosemicarbazide to form the intermediate 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with 4-methoxyphenylacetic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiadiazole derivatives.

    Substitution: Formation of substituted thiadiazole derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide
  • N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide
  • N-(5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide

Uniqueness

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2S/c1-23-14-8-2-11(3-9-14)10-15(22)19-17-21-20-16(24-17)12-4-6-13(18)7-5-12/h2-9H,10H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWCWTRWDQRBRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.